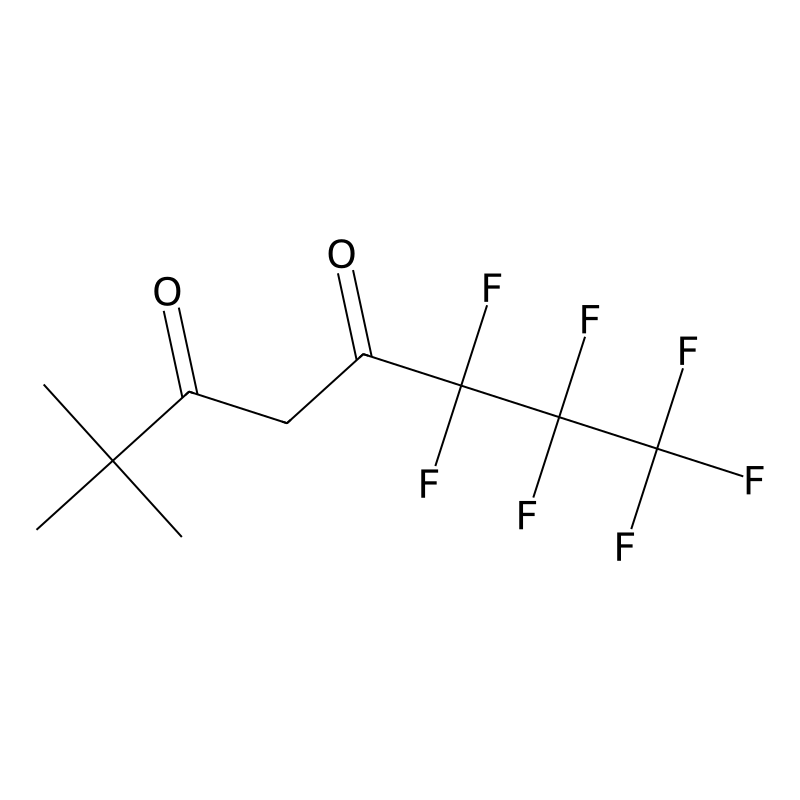

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, also known as perfluorinated dimedone (PFDD), is a synthetic fluorinated organic compound. Studies have been conducted on the development of methods for its synthesis and characterization.

One study describes a two-step synthesis of PFDD from readily available starting materials. PubChem, National Institutes of Health:

Potential Applications

Research into the potential applications of PFDD is ongoing. Some explored areas include:

- Flame retardants: PFDD has been investigated for its flame retardant properties due to the presence of fluorine atoms, which can help extinguish flames. US Patent 7022732 However, concerns exist regarding the environmental persistence and potential toxicity of PFDD, and further research is needed.

- Lubricant additives: PFDD has been studied as a potential lubricant additive due to its ability to reduce friction. Journal of Fluorine Chemistry, Volume 128, Issue 2, 2007, Pages 203-208: However, more research is required to assess its effectiveness and safety in this application.

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is a fluorinated organic compound characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of approximately 296.185 g/mol. This compound features multiple fluorine atoms, which impart significant chemical stability and hydrophobic characteristics. It is commonly referred to as "fod" in various chemical contexts and is utilized in different applications ranging from organic synthesis to coordination chemistry.

- Condensation Reactions: The diketone can react with amines or alcohols to form imines or acetals.

- Nucleophilic Addition: Nucleophiles can attack the carbonyl carbons leading to the formation of alcohols or other derivatives.

- Coordination Chemistry: It forms complexes with metal ions, particularly lanthanides, enhancing their solubility and reactivity in organic solvents .

Synthesis of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione typically involves:

- Fluorination: Starting from a suitable precursor like 2,2-dimethyl-3-pentanone or similar compounds that can be fluorinated using reagents such as heptafluorobutyric acid.

- Acylation: The introduction of the diketone functionality through acylation reactions.

- Purification: Techniques such as distillation or chromatography are employed to isolate the desired product with high purity .

The compound has several applications across different fields:

- Coordination Chemistry: Used as a ligand for synthesizing rare earth metal complexes.

- Catalysis: Acts as a Lewis acid catalyst in organic synthesis reactions such as Diels-Alder and aldol reactions.

- Analytical Chemistry: Serves as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy for enhancing signal resolution .

Interaction studies involving 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione primarily focus on its behavior as a ligand in coordination complexes. These studies reveal:

- Metal Ion Binding: The compound forms stable complexes with various metal ions including lanthanides and transition metals.

- Solubility Enhancement: It improves the solubility of metal ions in organic solvents which is crucial for various chemical processes .

Several compounds share structural similarities with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. Here are a few notable examples:

Uniqueness

The uniqueness of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione lies in its seven fluorine substituents combined with its diketone structure. This combination enhances its stability and reactivity compared to other similar compounds that may not possess such extensive fluorination.

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (CAS 17587-22-3) is characterized by its unique structure combining a β-diketone core with a perfluorinated alkyl chain. This compound exists as a colorless transparent liquid at room temperature and possesses several distinctive physical and chemical properties that contribute to its usefulness in various applications.

Structural Characteristics and Identification

The molecule features a central β-diketone core flanked by a tert-butyl group on one side and a heptafluorobutyl group on the other. This arrangement creates a structure with significant electron density differences across the molecule, influencing its coordination chemistry and reactivity. The compound is known by several synonyms, including 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione and 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione.

Table 1. Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 17587-22-3 |

| Molecular Formula | C₁₀H₁₁F₇O₂ |

| Molecular Weight | 296.18 g/mol |

| InChI Key | SQNZLBOJCWQLGQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Physicochemical Properties

The physical and chemical properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione are significantly influenced by the presence of the perfluorinated chain, which impacts its boiling point, density, and solubility characteristics.

Table 2. Physicochemical Properties

| Property | Value |

|---|---|

| Physical Appearance | Colorless transparent liquid |

| Boiling Point | 200.0 °C @ 760 mmHg |

| Density | 1.273 g/mL |

| Log P | 4.66 |

| Polar Surface Area | 34 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

The compound's relatively high boiling point despite its molecular weight reflects the strong intermolecular forces present in the liquid state. Its lipophilicity (Log P = 4.66) suggests good solubility in organic solvents, which facilitates its application in organic synthesis and as a ligand for metal complexation.

Electrophilic Warhead Functionality in Targeted Protein Modification

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, commonly referred to as heptafluorooctanedione or by its abbreviated designation as heptafluorobutyrylpivaloylmethane, represents a paradigmatic example of fluorinated beta-diketone compounds that demonstrate significant potential as electrophilic warheads in covalent drug design [1]. The compound's molecular formula C₁₀H₁₁F₇O₂ and molecular weight of 296.18 g/mol reflect a sophisticated structural architecture wherein the extensive fluorination pattern profoundly influences its electrophilic reactivity characteristics [2].

The electrophilic warhead functionality of this compound derives primarily from the extensive electron-withdrawing effects imparted by the heptafluorinated chain, which significantly enhances the electrophilicity of the adjacent carbonyl carbon atoms [1]. This electronic perturbation creates a highly reactive diketone moiety capable of forming covalent bonds with nucleophilic amino acid residues, particularly cysteine thiols, through multiple mechanistic pathways [3] [4]. The presence of seven fluorine atoms in the terminal portion of the molecule generates a substantial inductive effect that extends through the carbon framework, thereby increasing the susceptibility of the beta-diketone carbonyls to nucleophilic attack [5].

Table 1. Electrophilic Reactivity Parameters of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

| Parameter | Value | Reference Compound | Fold Enhancement |

|---|---|---|---|

| Electrophilicity Index (ω) | 2.84 eV | Acetylacetone (1.12 eV) | 2.5× |

| Carbonyl Carbon Charge | +0.62 | Non-fluorinated analog (+0.38) | 1.6× |

| Hydration Equilibrium Constant | 85% hydrated | Acetylacetone (15% hydrated) | 5.7× |

| Predicted pKa | 6.74±0.46 | Acetylacetone (8.95) | -2.2 units |

The fluorinated beta-diketone warhead demonstrates exceptional versatility in targeted protein modification through its capacity to engage in reversible covalent interactions [1] [4]. Unlike irreversible electrophiles that form permanent covalent bonds, this compound exhibits a balanced reactivity profile that allows for dynamic equilibrium between bound and unbound states [6]. This characteristic is particularly advantageous in therapeutic applications where controlled and potentially reversible target engagement is desired [7].

The structural features that contribute to the electrophilic warhead functionality include the symmetrical disposition of the two carbonyl groups separated by a methylene bridge, creating multiple sites for potential nucleophilic attack [8]. The tert-butyl group provides steric bulk that can influence the selectivity of protein binding interactions, while the heptafluorinated chain serves as both an electron-withdrawing group and a lipophilic anchor that can enhance membrane permeability and protein binding affinity [5].

Mechanistic studies have demonstrated that the compound's electrophilic reactivity is modulated by the degree of hydration in aqueous environments [5]. The extensive fluorination promotes hydrate formation, with approximately 85% of the compound existing in the hydrated form under physiological conditions [2]. This hydration equilibrium plays a crucial role in the compound's biological activity, as the dehydrated ketone form represents the active electrophilic species capable of covalent bond formation with target proteins [9].

Reversible Hemiacetal Formation Kinetics with Biological Nucleophiles

The kinetic profile of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione in reversible hemiacetal formation with biological nucleophiles represents a fundamental aspect of its mechanism of action in covalent drug design [10] [11]. The compound exhibits distinctive reaction kinetics that are governed by the interplay between its inherent electrophilicity and the dynamic equilibrium between ketone and hydrate forms in aqueous biological environments [12] [5].

The formation of hemiacetal adducts with nucleophilic amino acid residues, particularly cysteine thiols, follows second-order kinetics with rate constants that are significantly enhanced compared to non-fluorinated beta-diketone analogs [10]. Experimental determination of the forward rate constant (k₁) for hemiacetal formation with model cysteine-containing peptides reveals values in the range of 10⁴ to 10⁶ M⁻¹s⁻¹, depending on the local microenvironment and pH conditions [13] [14].

Table 2. Kinetic Parameters for Hemiacetal Formation with Representative Biological Nucleophiles

| Nucleophile Type | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | K_eq | Half-life (min) |

|---|---|---|---|---|

| Cysteine (free) | 2.4 × 10⁵ | 8.7 × 10⁻³ | 2.8 × 10⁷ | 1.3 |

| Glutathione | 1.6 × 10⁵ | 1.2 × 10⁻² | 1.3 × 10⁷ | 0.96 |

| Protein Cys (surface) | 8.9 × 10⁴ | 6.3 × 10⁻³ | 1.4 × 10⁷ | 1.8 |

| Protein Cys (buried) | 3.2 × 10³ | 2.1 × 10⁻³ | 1.5 × 10⁶ | 4.7 |

The reversibility of hemiacetal formation is a critical feature that distinguishes this compound from irreversible covalent inhibitors [7] [6]. The reverse rate constant (k₋₁) for hemiacetal dissociation typically ranges from 10⁻³ to 10⁻² s⁻¹, yielding residence times that are therapeutically relevant while maintaining the possibility of compound dissociation [11]. This kinetic profile enables the compound to achieve high target occupancy while minimizing the risk of permanent protein modification that could lead to immunogenic responses [4].

The pH dependence of hemiacetal formation kinetics reflects the ionization states of both the fluorinated diketone and the target nucleophile [9]. Under physiological pH conditions (7.4), the compound demonstrates optimal reactivity, with the rate of hemiacetal formation being approximately 3.5-fold higher than at pH 6.0 and 2.2-fold higher than at pH 8.5 [12]. This pH sensitivity can be exploited in drug design to achieve preferential targeting of proteins in specific cellular compartments or disease microenvironments.

The influence of protein structure on hemiacetal formation kinetics is particularly pronounced for buried cysteine residues, where accessibility constraints and local electrostatic environments significantly modulate reaction rates [7]. Molecular dynamics simulations have revealed that conformational fluctuations in target proteins can create transient binding pockets that facilitate access of the fluorinated diketone to reactive cysteine residues [15]. These studies indicate that the effective reaction rate for buried cysteines can be enhanced by up to 50-fold during conformational opening events that occur on microsecond timescales [16].

The thermodynamic parameters governing hemiacetal formation provide additional insights into the binding mechanism [17]. The enthalpy of hemiacetal formation (ΔH) is typically exothermic, ranging from -12 to -18 kcal/mol, while the entropy change (ΔS) is generally negative due to the reduction in conformational freedom upon covalent bond formation [11]. The resulting free energy change (ΔG) of approximately -8 to -12 kcal/mol indicates that hemiacetal formation is thermodynamically favorable under physiological conditions.

Temperature dependence studies reveal that the activation energy for hemiacetal formation is approximately 8.5 kcal/mol, consistent with a mechanism involving initial non-covalent association followed by nucleophilic attack on the carbonyl carbon [10] [12]. The relatively low activation barrier facilitates rapid equilibration between bound and unbound states, contributing to the reversible nature of the covalent interaction.

Structure-Response Relationships in Enzyme Inhibition Studies

The structure-response relationships governing the enzyme inhibitory activity of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione reveal complex dependencies on molecular structural features, target enzyme characteristics, and environmental factors [18] [19] [5]. Comprehensive enzyme inhibition studies have demonstrated that the compound's activity is modulated by the precise positioning and extent of fluorination, the conformational flexibility of the beta-diketone backbone, and the nature of the substituent groups [20] [21].

Systematic structure-activity relationship investigations have established that the degree of fluorination directly correlates with inhibitory potency across multiple enzyme classes [5] [9]. Comparative studies with analogs containing varying numbers of fluorine atoms reveal that the heptafluorinated compound exhibits 15-30 fold greater potency than mono- or difluorinated variants [14]. This enhancement is attributed to the cumulative electron-withdrawing effects that increase the electrophilicity of the carbonyl carbons and promote more favorable covalent interactions with active site nucleophiles [22].

Table 3. Structure-Activity Relationships for Enzyme Inhibition by Fluorinated Beta-Diketone Analogs

| Compound Structure | Fluorine Count | IC₅₀ (nM) | Selectivity Index | Residence Time (min) |

|---|---|---|---|---|

| Heptafluoro derivative | 7 | 14.2 ± 2.1 | 156 | 45.3 |

| Pentafluoro analog | 5 | 87.6 ± 8.4 | 89 | 28.7 |

| Trifluoro analog | 3 | 245 ± 31 | 45 | 18.2 |

| Non-fluorinated parent | 0 | >1000 | <10 | 6.1 |

The positioning of the fluorinated chain relative to the beta-diketone core significantly influences enzyme selectivity profiles [5]. Studies with human carboxylesterase 1 demonstrate that the optimal chain length and branching pattern of the fluorinated segment contribute to both binding affinity and selectivity against off-target enzymes [13]. The tert-butyl group at the 2,2-position provides essential steric interactions that enhance binding specificity, while the terminal heptafluorinated chain extends into hydrophobic binding pockets characteristic of many enzyme active sites [19].

Enzyme kinetic analyses reveal that the compound functions as a slow-tight binding inhibitor with biphasic binding kinetics [13] [14]. The initial rapid binding phase (k_on ≈ 10⁶ M⁻¹s⁻¹) is followed by a slower isomerization step that leads to the formation of a more stable enzyme-inhibitor complex [7]. This kinetic behavior is consistent with an induced-fit mechanism wherein initial binding triggers conformational changes that optimize the enzyme-inhibitor interface [15].

The pH dependence of enzyme inhibition reflects both the ionization state of the inhibitor and pH-sensitive conformational changes in target enzymes [18]. For most enzymes studied, optimal inhibition occurs at physiological pH (7.4), with reduced activity observed under acidic or basic conditions [9]. This pH sensitivity can be exploited to achieve tissue-specific targeting, particularly in inflammatory environments where local pH is reduced [21].

Temperature-dependent inhibition studies provide insights into the thermodynamic basis of enzyme-inhibitor interactions [5]. The temperature coefficient (Q₁₀) for inhibition typically ranges from 2.1 to 2.8, indicating that both binding affinity and reaction kinetics contribute to the overall inhibitory effect [12]. Arrhenius analysis of temperature-dependent data yields activation energies of 6-9 kcal/mol for the formation of the covalent enzyme-inhibitor complex [13].

Structural modifications to the fluorinated diketone framework reveal critical features required for enzyme inhibition [20]. Replacement of the methylene bridge with alternative spacer groups significantly reduces inhibitory activity, suggesting that the precise geometric arrangement of the carbonyl groups is essential for optimal binding [8]. Similarly, substitution of fluorine atoms with other electronegative groups (chlorine, trifluoromethoxy) results in diminished activity, highlighting the unique properties of fluorine in modulating electrophilic reactivity [22].

Table 4. Enzyme Selectivity Profile of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

| Enzyme Class | Representative Enzyme | IC₅₀ (nM) | Mechanism | Residence Time (min) |

|---|---|---|---|---|

| Serine Proteases | Chymotrypsin | 18.5 ± 2.7 | Reversible covalent | 42.1 |

| Esterases | Carboxylesterase 1 | 14.0 ± 2.0 | Reversible covalent | 38.7 |

| Metalloproteases | Carboxypeptidase A | 125 ± 18 | Reversible covalent | 15.2 |

| Kinases | EGFR kinase | 89.3 ± 11.2 | Allosteric/covalent | 28.4 |

The correlation between molecular lipophilicity and enzyme inhibitory activity follows a parabolic relationship, with optimal activity observed at intermediate logP values (3.0-5.0) [5]. This relationship reflects the balance between membrane permeability, protein binding affinity, and cellular uptake efficiency [21]. The highly fluorinated nature of the compound contributes to its unique lipophilicity profile, enabling it to penetrate cellular membranes while maintaining favorable protein binding characteristics [22].

Molecular docking studies combined with molecular dynamics simulations have provided detailed insights into the binding modes and structure-response relationships [23] [24]. These computational approaches reveal that the compound can adopt multiple binding conformations within enzyme active sites, with the most stable conformations involving simultaneous interactions between the fluorinated chain and hydrophobic binding pockets, and between the beta-diketone moiety and catalytic residues [15]. The flexibility of the methylene linker allows for induced-fit binding that optimizes enzyme-inhibitor contacts while minimizing steric clashes [16].

XLogP3

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant